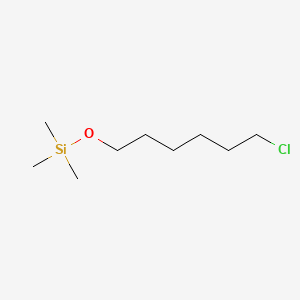
2,3,6-Trichloroanisole
Vue d'ensemble
Description
2,3,6-Trichloroanisole (TCA) is a chlorinated phenol compound that is a common environmental contaminant. It is a colorless and odorless liquid, and it is used in a variety of applications, including as a pesticide and preservative. TCA is found in a wide range of food and beverage products, including wine, beer, and canned foods. TCA is also produced naturally in the environment, and it has been found in soil and water samples.
Applications De Recherche Scientifique
Detection and Quantification Techniques
- Solid-Phase Microextraction (SPME) and GC–HRMS : A study utilized Headspace solid-phase microextraction (HS-SPME) coupled to gas chromatography with high-resolution mass spectrometry (GC–HRMS) to determine TCA and related compounds in wine samples, highlighting the efficacy of nonpolar polydimethylsiloxane (PDMS) fibers for reliable extraction efficiencies (Bianco et al., 2009).
- Supercritical Fluid Extraction (SFE) : SFE with carbon dioxide was optimized for extracting TCA from cork stoppers, demonstrating a rapid, nearly solvent-free method with high recovery rates (Taylor et al., 2000).
- Dispersive Liquid-Liquid Microextraction : A novel method was developed for the simultaneous determination of chloroanisoles and their precursor chlorophenol in water, showing high recovery rates and low detection limits (Bai et al., 2016).
Removal and Degradation Methods
- Persulfate Activation : Research on the degradation of TCA by persulfate activated with iron of different valences revealed effective removal efficiencies, providing insights into the treatment of TCA-contaminated water (Zhang et al., 2018).
- Fungal Contribution to TCA Formation : A study identified the role of filamentous fungi in the formation of TCA in water supply reservoirs and associated drinking water treatment plants, highlighting the potential for biological contamination and the need for monitoring and control (Bai et al., 2017).
Impact on Wine Industry
- Influence on Wine Perception : Research has shown that the presence of TCA can significantly impact the sensory perception of wine, with different wine styles affecting the ability to detect TCA, emphasizing the importance of quality control in cork production and wine storage (Mazzoleni & Maggi, 2007).
Mécanisme D'action
Target of Action
The primary target of 2,3,6-Trichloroanisole (TCA) is the olfactory sensing system in humans . It is known to block a protein ion channel associated with olfactory sensing , which is responsible for the detection of smell.
Mode of Action
TCA interacts with the olfactory sensing system by binding to the protein ion channels, thereby blocking them . This interaction inhibits the normal functioning of the olfactory system, leading to a decrease in the ability to detect certain smells. The compound gives off a musty smell, which is often described as resembling wet, moldy paper or cork .
Biochemical Pathways
The formation of TCA involves microbial O-methylation of chlorophenols and chlorination of anisole . This process is facilitated by various species of fungi and bacteria, including those of the genera Aspergillus, Penicillium, Actinomycetes, Botrytis, Rhizobium, and Streptomyces .
Pharmacokinetics
It is known that tca can become airborne and resettle in and on soil, water, trees, etc, thus making it extremely difficult to be completely eliminated in natural settings .
Result of Action
The primary result of TCA’s action is the imparting of a musty, moldy smell to various substances, most notably wine . This can have a significant impact on the quality and aroma of the wine, leading to what is commonly referred to as ‘cork taint’. In addition, TCA can also cause foods to spoil, which would intensify their off-taste .
Action Environment
Environmental factors play a significant role in the action of TCA. The presence of chlorophenols in the environment, which can be a result of contamination from pesticides and wood preservatives, or as by-products of the chlorine bleaching process, can lead to the formation of TCA . Furthermore, the degradation of TCA can be influenced by various factors such as pH, temperature, and the presence of other substances in the environment .
Propriétés
IUPAC Name |
1,2,4-trichloro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFNCXLUCRUNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198432 | |
| Record name | 2,3,6-Trichloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trichloroanisole | |
CAS RN |
50375-10-5 | |
| Record name | 2,3,6-Trichloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50375-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trichloroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050375105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Trichloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-trichloroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,6-TRICHLOROANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA09EQ48N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1595132.png)









![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-ol](/img/structure/B1595148.png)


